molecular formula C30H39F7N5O11P B13858874 (1'S,2R,3S)-Fosaprepitant Dimeglumine

(1'S,2R,3S)-Fosaprepitant Dimeglumine

Cat. No.: B13858874
M. Wt: 809.6 g/mol
InChI Key: UGJUJYSRBQWCEK-GBIUHEKFSA-N
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Description

(1’S,2R,3S)-Fosaprepitant Dimeglumine is a prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound is water-soluble, making it suitable for intravenous administration, which is advantageous for patients who cannot take oral medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’S,2R,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by the introduction of the fosaprepitant moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of (1’S,2R,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(1’S,2R,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

(1’S,2R,3S)-Fosaprepitant Dimeglumine has several scientific research applications:

    Chemistry: It is used as a model compound in studies of NK1 receptor antagonists and their synthesis.

    Biology: The compound is studied for its effects on the NK1 receptor and its role in modulating biological responses.

    Medicine: It is extensively researched for its efficacy in preventing CINV and other conditions related to NK1 receptor activity.

    Industry: The compound’s synthesis and production methods are of interest for developing efficient manufacturing processes.

Mechanism of Action

(1’S,2R,3S)-Fosaprepitant Dimeglumine exerts its effects by being converted to aprepitant in the body. Aprepitant then binds to the NK1 receptors in the brain, blocking the action of substance P, a neuropeptide associated with vomiting. This inhibition prevents the transmission of signals that trigger nausea and vomiting, making it effective in managing CINV.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: The active form of (1’S,2R,3S)-Fosaprepitant Dimeglumine, used orally for the same indications.

    Rolapitant: Another NK1 receptor antagonist used for preventing CINV.

    Netupitant: Often combined with palonosetron for enhanced antiemetic effects.

Uniqueness

(1’S,2R,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and suitability for intravenous administration, providing an alternative for patients who cannot take oral medications. Its prodrug nature allows for controlled release and conversion to the active form, aprepitant, ensuring effective prevention of CINV.

Properties

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

IUPAC Name

[3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19+,20-;4-,5+,6+,7+/m00/s1

InChI Key

UGJUJYSRBQWCEK-GBIUHEKFSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Origin of Product

United States

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